molecular formula C9H13S+ B14526094 Ethyl(methyl)phenylsulfanium CAS No. 62357-68-0

Ethyl(methyl)phenylsulfanium

Cat. No.: B14526094
CAS No.: 62357-68-0
M. Wt: 153.27 g/mol
InChI Key: HBGZJHZFCQLEGE-UHFFFAOYSA-N
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Description

Ethyl(methyl)phenylsulfanium is an organosulfur compound with the molecular formula C₉H₁₃S⁺. It is a sulfonium ion, which means it contains a positively charged sulfur atom bonded to three organic groups: an ethyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(methyl)phenylsulfanium can be synthesized through several methods. One common approach involves the reaction of phenylmethylsulfonium salts with ethylating agents. For example, phenylmethylsulfonium iodide can react with ethyl iodide in the presence of a base to form this compound iodide. The reaction typically occurs under mild conditions, such as room temperature, and in a polar solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl(methyl)phenylsulfanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonium ion back to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiolates (RS⁻) can participate in substitution reactions.

Major Products

    Oxidation: Sulfoxides (R-S(=O)-R’) and sulfones (R-S(=O)₂-R’).

    Reduction: Corresponding sulfides (R-S-R’).

    Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Ethyl(methyl)phenylsulfanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(methyl)phenylsulfanium involves its ability to act as an alkylating agent. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the modification of proteins, DNA, and other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Ethyl(methyl)phenylsulfanium can be compared with other sulfonium compounds, such as:

    Methyl(phenyl)sulfanium: Similar structure but lacks the ethyl group.

    Ethyl(phenyl)sulfanium: Similar structure but lacks the methyl group.

    Dimethylsulfanium: Contains two methyl groups instead of ethyl and phenyl groups.

The uniqueness of this compound lies in its combination of ethyl, methyl, and phenyl groups, which can influence its reactivity and applications in different ways compared to its analogs .

Properties

CAS No.

62357-68-0

Molecular Formula

C9H13S+

Molecular Weight

153.27 g/mol

IUPAC Name

ethyl-methyl-phenylsulfanium

InChI

InChI=1S/C9H13S/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3/q+1

InChI Key

HBGZJHZFCQLEGE-UHFFFAOYSA-N

Canonical SMILES

CC[S+](C)C1=CC=CC=C1

Origin of Product

United States

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